molecular formula C14H11FO3 B5631720 (4-Fluorophenyl) 3-methoxybenzoate

(4-Fluorophenyl) 3-methoxybenzoate

Cat. No.: B5631720
M. Wt: 246.23 g/mol
InChI Key: CZYOUXOSNMEUKB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) 3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl) 3-methoxybenzoate typically involves the esterification of 4-fluorophenol with 3-methoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl) 3-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-fluorophenol and 3-methoxybenzoic acid.

    Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Hydrolysis: 4-Fluorophenol and 3-methoxybenzoic acid.

    Oxidation: 4-fluorobenzoic acid and 3-methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl) 3-methoxybenzoate largely depends on its interaction with biological targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the methoxy group.

    Ethyl 4-fluorobenzoate: Similar structure with an ethyl ester instead of a methoxy group.

    4-Fluoro-N-methylbenzamide: Contains a fluorine atom on the phenyl ring but has an amide group instead of an ester.

Uniqueness: (4-Fluorophenyl) 3-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-fluorophenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYOUXOSNMEUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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